molecular formula CH3ClN2 B3279071 Chloroformamidine CAS No. 6869-14-3

Chloroformamidine

Cat. No.: B3279071
CAS No.: 6869-14-3
M. Wt: 78.5 g/mol
InChI Key: RYTLGWCJESCDMY-UHFFFAOYSA-N
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Description

Chloroformamidine is an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products . It is also known as Carbamimidic chloride, monohydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is CHClN . Its average mass is 114.962 Da and its monoisotopic mass is 113.975151 Da .

Scientific Research Applications

Heterocyclic Synthesis

Chloroformamidine plays a significant role in the synthesis of heterocyclic compounds. It is used in the preparation of thiatriazole dioxides and oxathiadiazole dioxides, demonstrating its utility in creating new heterocyclic structures. This is highlighted in the study by Fallon et al. (2005), which discusses the regiospecific reaction of N,N-Dialkyl (N′-chlorosulfonyl)chloroformamidines with hydrazine derivatives and hydroxamic acids to form these compounds, indicating its potential in heterocyclic chemistry (Fallon, Jahangiri, Liepa, & Woodgate, 2005).

Synthesis of Guanidines

This compound hydrochloride is identified as a reagent for the synthesis of guanidines from electron-deficient aromatic amines. Armitage et al. (2017) demonstrated its efficacy in creating a variety of pyridines, anilines, and heterocyclic compounds, showcasing its versatility and efficiency in guanylation methods, especially for challenging sets of aromatic amines (Armitage, Fu, Hicks, Kattuboina, Li, McCarron, & Zhu, 2017).

Novel Heterocyclic Ring Systems

The application of this compound extends to the construction of unique and previously unknown heterocyclic ring systems. Francis (2016) discusses the use of N,N-Dialkyl-N’-chlorosulfonyl chloroformamidines as versatile bis-electrophiles for creating a variety of rare heterocyclic ring systems, highlighting its role in expanding the frontiers of chemical synthesis (Francis, 2016).

Safety and Hazards

Chloroformamidine is classified as a skin irritant and can cause serious eye irritation . It is recommended to wear protective gloves and eye protection when handling this substance .

Future Directions

Chloroformamidine has been used as a molecular linker in the development of efficient and stable perovskite solar cells . This suggests potential future applications in the field of renewable energy.

Properties

IUPAC Name

carbamimidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3ClN2/c2-1(3)4/h(H3,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTLGWCJESCDMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314664
Record name Carbamimidic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6869-14-3
Record name Carbamimidic chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6869-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamimidic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroformamidine
Reactant of Route 2
Chloroformamidine
Reactant of Route 3
Chloroformamidine
Reactant of Route 4
Chloroformamidine
Reactant of Route 5
Chloroformamidine
Reactant of Route 6
Chloroformamidine

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